(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
Description
This compound is a chiral Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 3,4-dichlorophenyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The 3,4-dichlorophenyl moiety contributes to lipophilicity and may influence biological interactions, such as receptor binding or metabolic stability.
Properties
IUPAC Name |
(3R)-4-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROSHMPZXMHHP-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid is a complex organic compound characterized by its unique structural features, including a fluorenylmethoxycarbonyl group and a dichlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 435.9 g/mol
The compound's structure incorporates a fluorenyl group known for its stability and ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of chlorophenyl compounds, including this specific compound, exhibit significant antimicrobial properties. The presence of electron-withdrawing chlorine atoms enhances the compound's activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | High | Moderate |
| Tilorone | Moderate | High |
| Fluorenone Derivatives | Variable | Variable |
In a study assessing the antimicrobial efficacy of similar compounds, it was found that those with chlorinated phenyl groups had enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Fluorenone derivatives have been investigated for their anticancer properties due to their ability to inhibit cellular mechanisms involved in tumor growth. The incorporation of the fluorenyl group is thought to enhance the interaction with biological targets relevant to cancer therapy.
Preliminary studies have shown that certain derivatives exhibit antiproliferative activity by acting as type I topoisomerase inhibitors, which are crucial in DNA replication and repair processes .
Table 2: Summary of Anticancer Activities
| Compound Name | Mechanism of Action | IC50 (µM) |
|---|---|---|
| This compound | Topoisomerase Inhibition | 10 - 30 |
| Tilorone | Cytotoxicity Induction | 5 - 15 |
Enzyme Inhibition
The compound may also function as an inhibitor for specific enzymes involved in metabolic pathways. This enzyme inhibition can lead to altered metabolic processes within cells, potentially providing therapeutic benefits in various diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various fluorenone derivatives highlighted that compounds containing dichlorophenyl groups exhibited superior antimicrobial activity compared to their non-chlorinated counterparts. The study utilized disk diffusion methods to quantify the effectiveness against multiple bacterial strains . -
Anticancer Research :
In vitro studies demonstrated that certain derivatives of the fluorenone class inhibited the growth of cancer cell lines significantly more than standard treatments at comparable concentrations . The results suggested a promising pathway for developing new anticancer agents based on these structural motifs.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound is often used as a building block in the synthesis of peptide-based drugs. Its structure allows for the introduction of various functional groups, making it versatile for creating biologically active compounds.
- It has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression, particularly targeting MEK (Mitogen-Activated Protein Kinase Kinase) pathways, which are crucial in cell signaling and proliferation .
-
Antimicrobial Studies :
- Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The compound's efficacy as an antimicrobial agent suggests its potential use in developing new antibiotics or treatments for resistant strains of bacteria.
Biochemical Research
-
Enzyme Inhibition :
- The compound has been explored for its ability to inhibit certain enzymes that are overexpressed in various diseases. For example, its derivatives have shown promise in inhibiting proteases that play a role in tumor metastasis .
- This inhibition can lead to the development of therapeutic agents that can effectively manage or treat cancer by preventing the spread of malignant cells.
-
Peptide Synthesis :
- As a protected amino acid derivative (Fmoc-protected), it is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .
- This method is crucial for producing peptides that can serve as drugs or research tools, particularly in studying protein interactions and functions.
Data Table: Summary of Applications
Case Studies
-
Enzyme Inhibition Study :
A study published in RSC Advances demonstrated that derivatives based on this compound exhibited strong inhibition against MEK enzymes, suggesting their potential as therapeutic agents for treating cancers associated with MAPK pathways . -
Antimicrobial Activity :
In another investigation, compounds structurally related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid were screened for antimicrobial activity. The results indicated a broad spectrum of activity against both bacterial and fungal strains, highlighting their potential as new antibiotic candidates .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in the substituent on the phenyl ring, which alters electronic, steric, and solubility profiles. Key examples include:
Key Observations:
- Lipophilicity : The iodophenyl analog has the highest molecular weight (527.35 g/mol) due to iodine’s atomic mass, which may improve membrane permeability but reduce solubility .
- Hazard Profiles : The nitro derivative (446.45 g/mol) exhibits higher toxicity (H318: causes serious eye damage) compared to the chloro analog (435.90 g/mol), which has milder warnings (e.g., skin/eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
